1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

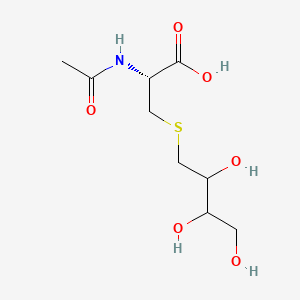

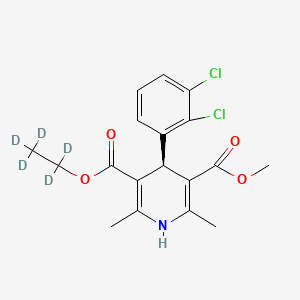

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone, also known as 4-benzyloxy-5-methyl-2-pyridone, is an organic compound with a variety of applications in scientific research. It is a small, colorless solid with a molecular weight of 201.26 g/mol and a melting point of about 90°C. It has a high boiling point of about 490°C and is soluble in most organic solvents. Its structure consists of a benzyloxy group attached to a pyridone ring.

Scientific Research Applications

The compound “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” belongs to a broader class of chemical entities that exhibit significant biological and chemical properties. Although the specific applications of this compound were not directly found, insights can be drawn from the properties and applications of closely related chemical classes and derivatives. Below, we discuss the scientific research applications of compounds with structural or functional similarities, providing insights into potential areas of application for the compound .

Antimicrobial and Anticancer Properties

One of the notable applications of similar compounds is in the development of antimicrobial and anticancer agents. For instance, p-Cymene, a monoterpene with a benzene ring similar to the benzyl group in the compound of interest, exhibits antimicrobial properties. This indicates potential for similar compounds to be used in biomedical applications, especially in addressing microbial resistance and developing new antimicrobial agents (Marchese et al., 2017).

Synthetic Relevance and Biological Activities

3,4-Dihydro-2(1H)-pyridones, structurally related to the compound of interest, are recognized for their synthetic relevance and biological activities. These compounds serve as precursors for various biologically active molecules, showcasing their importance in medicinal chemistry due to their broad range of biological activities (Chalán-Gualán et al., 2022).

Pharmaceutical Solvent Applications

N-Methyl-2-pyrrolidone (NMP), while not structurally identical, shares functional relevance with the pyridone moiety. NMP is a potent solubilizing agent with significant applications in pharmaceutical sciences. This underscores the potential utility of pyridone derivatives as solvents or in facilitating drug formulation processes (Jouyban et al., 2010).

Optoelectronic Materials Development

Compounds like quinazolines and pyrimidines, which share a heterocyclic core with pyridones, have been explored for their applications in optoelectronic materials. This suggests potential for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” in the development of luminescent materials, photoelectric conversion elements, and other electronic devices (Lipunova et al., 2018).

Future Directions

While specific future directions for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” are not directly available, research on related compounds continues to be a focus for many laboratories. For instance, a study reported the design and synthesis of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors . This suggests that there is ongoing interest in the development and study of complex organic molecules for various applications.

properties

IUPAC Name |

5-methyl-1-(4-phenylmethoxyphenyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-15-7-12-19(21)20(13-15)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZOFIUTSSIOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652469 |

Source

|

| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone | |

CAS RN |

1076199-02-4 |

Source

|

| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)